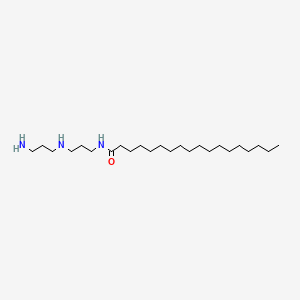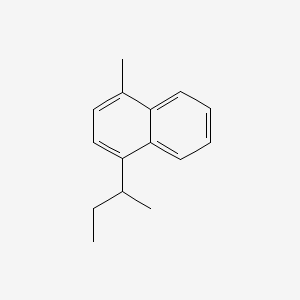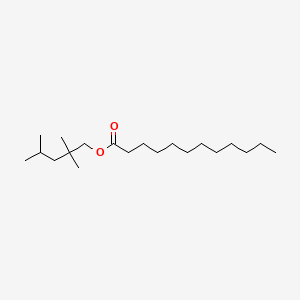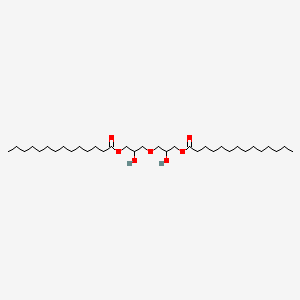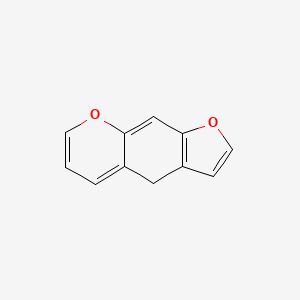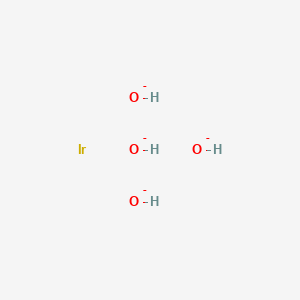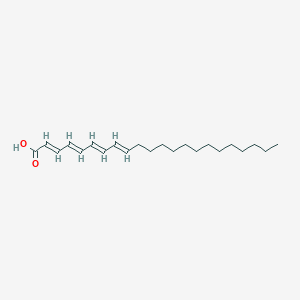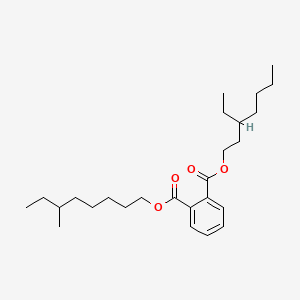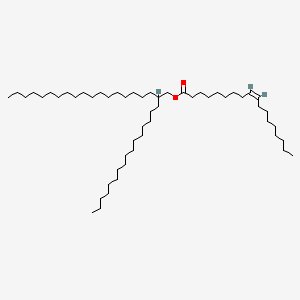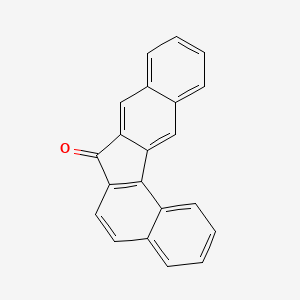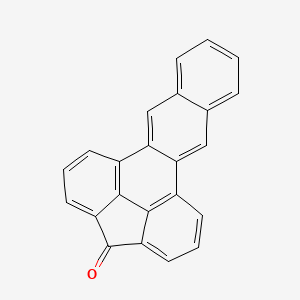
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Cyclopenta(cde)benzo(m)triphénylène-4-one est un composé aromatique polycyclique à structure complexe.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4H-Cyclopenta(cde)benzo(m)triphénylène-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la cyclisation de précurseurs aromatiques appropriés en conditions acides ou basiques. Les conditions réactionnelles comprennent souvent des températures élevées et l'utilisation de catalyseurs pour faciliter la formation de la structure polycyclique souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Le choix des solvants, des catalyseurs et des méthodes de purification est crucial pour une production industrielle efficace.
Analyse Des Réactions Chimiques
Types de réactions
4H-Cyclopenta(cde)benzo(m)triphénylène-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro ou tétrahydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : L'halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome, tandis que la nitration peut être effectuée en utilisant de l'acide nitrique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des dérivés dihydro.
Applications De Recherche Scientifique
4H-Cyclopenta(cde)benzo(m)triphénylène-4-one a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique.
Industrie : Il est utilisé dans le développement de dispositifs électroniques organiques, tels que les OLED et les cellules photovoltaïques.
5. Mécanisme d'action
Le mécanisme d'action de 4H-Cyclopenta(cde)benzo(m)triphénylène-4-one implique son interaction avec des cibles moléculaires et des voies. En électronique organique, ses propriétés électroniques uniques lui permettent de fonctionner comme un porteur de charge efficace. Dans les systèmes biologiques, son mécanisme peut impliquer l'inhibition d'enzymes spécifiques ou l'interaction avec l'ADN.
Mécanisme D'action
The mechanism of action of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one involves its interaction with molecular targets and pathways. In organic electronics, its unique electronic properties allow it to function as an efficient charge carrier. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with DNA.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4H-Cyclopenta[def]phénanthrène
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophène
- 4H-Dithiéno[3,2-b:2’,3’-d]silol
Unicité
4H-Cyclopenta(cde)benzo(m)triphénylène-4-one est unique en raison de sa structure polycyclique spécifique, qui confère des propriétés électroniques distinctes. Comparé à des composés similaires, il offre une meilleure stabilité et une meilleure efficacité dans les applications électroniques.
Propriétés
Numéro CAS |
86854-13-9 |
|---|---|
Formule moléculaire |
C23H12O |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
hexacyclo[18.2.1.05,22.06,15.08,13.016,21]tricosa-1,3,5(22),6,8,10,12,14,16(21),17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-17-9-3-7-15-19-11-13-5-1-2-6-14(13)12-20(19)16-8-4-10-18(23)22(16)21(15)17/h1-12H |
Clé InChI |
REOBDEXRRXBGIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=C5C(=CC=C4)C(=O)C6=CC=CC(=C65)C3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


